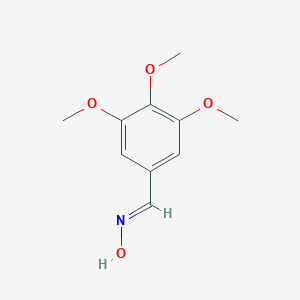

3,4,5-Trimethoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4,5-Trimethoxybenzaldehyde oxime is an organic compound with the molecular formula C10H13NO4 It is derived from 3,4,5-trimethoxybenzaldehyde, a trisubstituted aromatic aldehyde

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

For industrial applications, the synthesis of this compound often involves the use of p-cresol as a starting material. The process includes aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde, which subsequently reacts with hydroxylamine to produce the oxime .

Análisis De Reacciones Químicas

Types of Reactions

3,4,5-Trimethoxybenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile compounds.

Reduction: The oxime can be reduced to form amines.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.

Major Products Formed

Oxidation: Nitrile derivatives.

Reduction: Amines.

Substitution: Various substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

3,4,5-Trimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production

For industrial applications, synthesis often involves starting with p-cresol. The process includes aromatic substitution followed by nucleophilic substitution with sodium methoxide to produce the aldehyde, which subsequently reacts with hydroxylamine to yield the oxime.

Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its oxime group allows for significant reactivity in organic synthesis, facilitating transformations crucial for drug development.

Biology

Research indicates potential biological activities , including antimicrobial properties. Studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines and may modulate cell signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its role in developing new therapeutic agents. Its ability to interact with various enzymes makes it a candidate for drug metabolism studies and enzyme inhibition research.

Industry

In industrial applications, this compound is utilized in producing plastic additives and other chemicals. Its unique properties make it valuable for synthesizing insecticides and other agrochemicals.

Case Study 1: Antitumor Activity

A series of derivatives based on this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The most potent derivative induced apoptosis in a dose-dependent manner, highlighting its therapeutic potential in cancer treatment.

Case Study 2: Enzyme Inhibition

Inhibitory assays on DXP synthase revealed that derivatives of this compound effectively reduce enzyme activity at specific concentrations. The study characterized the structure-activity relationship (SAR) and identified key structural components necessary for inhibition.

Mecanismo De Acción

The mechanism of action of 3,4,5-trimethoxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxy groups can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

3,4,5-Trimethoxybenzaldehyde: The parent compound, used in similar applications.

2,4,5-Trimethoxybenzaldehyde: Another trisubstituted benzaldehyde with different substitution patterns.

3,4-Dimethoxybenzaldehyde: A related compound with fewer methoxy groups.

Uniqueness

3,4,5-Trimethoxybenzaldehyde oxime is unique due to the presence of both the oxime and multiple methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

3,4,5-Trimethoxybenzaldehyde oxime is a compound of significant interest in biological and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C10H13NO4) features a benzene ring substituted with three methoxy groups and an oxime functional group. The presence of the oxime group enhances its reactivity and makes it suitable for various biochemical applications.

Target of Action:

This compound acts as an intermediate in the synthesis of various pharmaceutical drugs, suggesting it may have indirect effects on cellular functions through its role in drug metabolism and synthesis.

Mode of Action:

The oxime group allows for significant reactivity in organic synthesis, facilitating transformations that are crucial in drug development. It can undergo oxidation to form carboxylic acids or other derivatives, which may influence its biological activity.

Biochemical Pathways:

this compound interacts with various enzymes, particularly oxidoreductases, which play a role in the conversion of the oxime to other functional groups. This interaction is critical for its role in drug synthesis and metabolic processes.

Biological Activities

-

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens by interacting with their metabolic pathways . -

Antitumor Activity:

In studies involving cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer), compounds derived from this compound have shown promising antiproliferative effects. For instance, derivatives were evaluated for their ability to induce apoptosis in tumor cells . -

Enzyme Inhibition:

This compound has been identified as a competitive inhibitor against DXP synthase, which is crucial for the biosynthesis of certain antibiotics. The inhibition mechanism involves binding to the enzyme and preventing substrate interaction .

Case Study 1: Antitumor Activity

A series of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives were synthesized based on the structure of this compound. These compounds demonstrated significant cytotoxic effects against multiple cancer cell lines. The most potent derivative induced apoptosis in a dose-dependent manner, highlighting the therapeutic potential of this compound in cancer treatment .

Case Study 2: Enzyme Inhibition

Inhibitory assays conducted on DXP synthase revealed that this compound derivatives could effectively reduce enzyme activity at specific concentrations. The study characterized the structure-activity relationship (SAR) and identified key structural components necessary for inhibition .

Research Findings Summary

Propiedades

Número CAS |

39201-89-3 |

|---|---|

Fórmula molecular |

C10H13NO4 |

Peso molecular |

211.21 g/mol |

Nombre IUPAC |

(NZ)-N-[(3,4,5-trimethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H13NO4/c1-13-8-4-7(6-11-12)5-9(14-2)10(8)15-3/h4-6,12H,1-3H3/b11-6- |

Clave InChI |

QVZGKUBQTJBLKI-WDZFZDKYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C=NO |

SMILES isomérico |

COC1=CC(=CC(=C1OC)OC)/C=N\O |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C=NO |

Key on ui other cas no. |

39201-89-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Q1: What is the crystal structure of 3,4,5-Trimethoxybenzaldehyde oxime monohydrate?

A1: this compound monohydrate crystallizes in the monoclinic crystal system, specifically in the P21/c space group []. The unit cell dimensions are: a = 8.2660(4) Å, b = 18.5580(19) Å, c = 7.3470(8) Å, and β = 90.352(6)° []. The unit cell volume is 1127.01(18) ų and it contains four molecules (Z = 4) []. The crystal structure is stabilized by intermolecular hydrogen bonds of the O-H···O type [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.